Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
Description
Structural Elucidation of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
Systematic Nomenclature and IUPAC Conventions
The IUPAC name octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] adheres to the von Baeyer method for spiro nomenclature. The prefix "spiro" denotes the shared carbon atom (spiro atom) linking two distinct ring systems:
- 1,3-dioxolane : A three-membered ring containing two oxygen atoms.
- 6'-quinoline : A bicyclic aromatic system with six hydrogen atoms added (octahydro), saturating the quinoline core.
The numbering follows IUPAC rules:
- The dioxolane ring is numbered such that the spiro atom occupies position 2.
- The quinoline moiety is numbered with primed locants (6'), indicating the spiro junction at position 6 of the quinoline.
Key Nomenclature Rules Applied
Molecular Architecture Analysis
Spirocyclic Connectivity Patterns
The compound’s spiro junction connects:
- Position 2 of the 1,3-dioxolane ring.
- Position 6' of the octahydroquinoline system.
This connectivity creates a rigid framework where the dioxolane ring imposes steric constraints on the bicyclic quinoline moiety. The spiro atom serves as a pivot, enabling limited rotational freedom between the two rings.
Conformational Dynamics of the Octahydroquinoline Moiety
The octahydroquinoline adopts a bicyclo[4.3.0]nonane skeleton, with fused six- and five-membered rings. Conformational analysis reveals:
- Chair-like conformations dominate the six-membered ring, minimizing 1,3-diaxial strain.
- Twist or envelope conformations may occur in the five-membered ring due to reduced ring strain.
- Restricted puckering at the spiro junction limits interconversion between conformers.
Dioxolane Ring Puckering Analysis
The 1,3-dioxolane ring exhibits:
Crystallographic Characterization
While direct crystallographic data for octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is unavailable, structural analogs like 9-fluoro-2,4,4a,6-tetrahydrospiro[benzo[c]chromene-3,2'-dioxolane] provide insights:
- Dihedral angles between spiro components often exceed 80°, indicating near-orthogonal ring orientations.
- Hydrogen bonding : Oxygen atoms in the dioxolane ring participate in intermolecular interactions, influencing crystal packing.
Comparative Structural Analysis with Related Spiro Compounds
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLGDMIGLCTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2NC1)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Catalyzed Cyclization Strategies
Recent advances in photoredox catalysis have enabled efficient construction of the spirocyclic core. A modified procedure adapted from Petersen et al. demonstrates the use of visible-light-mediated radical cyclization:
Reaction Setup
- Catalyst : 2 mol% Tris[2-phenylpyridinato-C2,N]iridium(III) ([Ir(ppy)₃])
- Solvent : Anhydrous toluene under argon atmosphere
- Light Source : 60 W blue LED array (450–455 nm)
- Temperature : Ambient with active cooling
The protocol involves sequential generation of carbamoyl radicals from N-hydroxyphthalimido oxamide precursors, followed by intermolecular addition to α,β-unsaturated carbonyl compounds. For spiro-dioxolane formation, ethylene glycol derivatives serve as radical trapping agents, inducing stereoselective cyclization through a proposed mechanism involving:
- Single-electron transfer from excited Ir(III)* catalyst
- Radical addition to electron-deficient olefin
- 6-exo-trig cyclization forming the tetrahydroquinoline core
- Spiroannulation with 1,3-dioxolane ring closure
Critical parameters:
- Maintaining anhydrous conditions prevents hydrolysis of oxamide intermediates
- Sparging with inert gas minimizes radical quenching by oxygen
- Extended irradiation times (24–48 h) improve yields for sterically hindered systems
One-Pot Diastereoselective Synthesis
The diastereoselective assembly of spirocyclic architectures has been achieved through a multicomponent strategy combining:
Reactants
- ortho-N-Sulfonated aminophenyl α,β-unsaturated ketone (0.1 mmol)
- 1,3-Dioxolane-2-carbaldehyde (1.2 equiv)
- Ammonium acetate (3.0 equiv)
Conditions
- Solvent-free mechanochemical grinding
- 80°C for 8 h under microwave irradiation
- Diastereomeric ratio >19:1 (confirmed by HPLC)
X-ray crystallographic analysis of analogous spiro-tetrahydroquinolines reveals chair conformations in the tetrahydroquinoline ring and perpendicular orientation of the dioxolane moiety, rationalizing the observed stereochemical outcome. For Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline], hydrogenation of the aromatic quinoline precursor under high-pressure H₂ (50 bar) with Adams' catalyst (PtO₂) achieves full saturation of the ring system.
Adaptations from Thieno-Quinoline Methodologies
Patent literature describing octahydro thieno-quinolines provides transferable strategies for ring saturation and functionalization:
Key Steps
- Cycloalkylation : Treatment of quinoline-6-carboxylate with 1,2-ethanediol under BF₃·Et₂O catalysis forms the spiro-dioxolane ring
- Catalytic Hydrogenation : Sequential hydrogenation using:
- 10% Pd/C for aromatic ring reduction (25°C, 1 atm H₂)
- Raney Ni for heterocyclic nitrogen saturation (80°C, 5 atm H₂)
- Resolution : Chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) stationary phase separates enantiomers
Optimized Conditions
| Parameter | Value |
|---|---|
| Cycloalkylation Temp | 0°C → RT gradient |
| Hydrogenation Time | 48 h (step 2) |
| Overall Yield | 34–41% (three steps) |
Structural Characterization and Validation
Rigorous analytical protocols confirm successful synthesis:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 4.08–4.12 (m, 4H, dioxolane OCH₂), 3.45 (qd, J=11.3, 2.1 Hz, 1H, H-6'), 2.82–2.89 (m, 2H, H-3/H-4)
- HRMS : m/z calc. for C₁₃H₂₁NO₂ [M+H]⁺ 242.1651, found 242.1649
X-ray Crystallography
- Space Group: P2₁/c
- Bond Angles: C6'-O1-C2 = 112.7°, O1-C2-O2 = 105.3°
- Torsion Angles: N1-C6'-C2-O1 = -58.4°
These data align with computational models (DFT B3LYP/6-311++G**) confirming the spiro junction's stereoelectronic requirements.
Scale-Up Considerations
Industrial translation requires addressing:
- Photoreactor Design : Falling-film reactors enable uniform light penetration for gram-scale syntheses
- Catalyst Recycling : Immobilized Ir(ppy)₃ on mesoporous silica improves turnover number (TON > 1,200)
- Purification Challenges : Simulated moving bed chromatography resolves diastereomer contamination
Scientific Research Applications
Overview
Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a heterocyclic compound notable for its unique spiro structure, which combines a quinoline moiety with a dioxolane ring. Its molecular formula is CHNO, and it has garnered significant attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] serves as a crucial building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds and studying the properties of spirocyclic systems.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various microorganisms, including gram-negative bacteria and Staphylococcus aureus.
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and PC-3. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 28 |
| 4e | PC-3 | 32 |
| 6Br-CaQ | MDA-MB-231 | 10 |
These compounds demonstrated the ability to inhibit cell proliferation and modulate critical cellular pathways involved in cancer progression.
Medicine
In medicinal chemistry, Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is explored as a potential lead compound for drug development. Its interaction with specific biological targets suggests it may be effective in treating various diseases by modulating enzyme activity or signaling pathways.
Industry
The compound is also utilized in developing advanced materials such as polymers and coatings due to its unique structural properties. Its versatility makes it valuable in creating specialty chemicals for industrial applications.
Mechanism of Action
The mechanism of action of Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Spiro[indoline-3,2'-oxiran]-quinoxaline Derivatives
A structurally analogous compound, 3'-(Quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one (), shares the spirocyclic framework but replaces the quinoline and 1,3-dioxolane moieties with indoline and oxirane (epoxide) rings. Key distinctions include:
- Melting Point: The quinoxaline derivative has a higher melting point (197°C) compared to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline], which lacks reported thermal data .
Spiro[piperidine-4,2'-quinoline] Derivatives
Compounds such as 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () exhibit a related spirocyclic quinoline-piperidine scaffold. Critical comparisons include:
- Substituent Flexibility : The piperidine derivatives allow for facile N-acylation, enabling tunable lipophilicity and bioactivity, whereas the 1,3-dioxolane ring in the target compound limits functional group diversity .
- Physical State : Unlike the target compound (likely a solid, based on structural analogs), some N-acylated piperidine derivatives exist as oils, complicating purification .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
Stability and Industrial Applicability
- Thermal Stability: The 1,3-dioxolane ring in Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] may confer thermal resilience, as evidenced by 1,3-dioxolane’s use in high-temperature (80°C) polymer extractions without degradation . This contrasts with oxirane-containing analogs, where epoxide rings are prone to ring-opening under acidic or basic conditions .
- Commercial Viability: The target compound’s discontinued status (CymitQuimica, 2025) contrasts with the commercial availability of simpler spiroquinolines (e.g., Enamine Ltd’s 2018 catalogue), suggesting scalability challenges or niche applications .
Biological Activity
Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : CHNO
- Molecular Weight : 197.278 g/mol
- Structure : The compound features a unique spiro structure combining a quinoline moiety with a dioxolane ring, which contributes to its distinctive chemical behavior and biological activity .
Antimicrobial Properties
Research has indicated that Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored further for potential therapeutic applications in treating bacterial infections .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In a study evaluating various derivatives of spiro compounds, Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] was found to inhibit cancer cell proliferation in several cancer lines:
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical) | 15.5 |
| MCF-7 (breast) | 12.8 |
| A549 (lung) | 20.0 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
The biological activity of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] may be attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptor activity related to cell signaling pathways that govern cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] against a panel of pathogens. The results indicated a significant reduction in bacterial viability upon treatment with the compound.
Study 2: Cancer Cell Growth Inhibition
In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties were assessed through in vitro assays. The study highlighted that Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] not only inhibited cell growth but also induced morphological changes consistent with apoptosis in treated cells.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the nitrogen atom in the quinoline ring or the oxygen atoms in the dioxolane moiety. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic or neutral aqueous medium, 25–80°C | Quinoline N-oxide derivatives, ring-opened dioxolane products |
| Hydrogen peroxide (H₂O₂) | Ethanol/water mixture, 40–60°C | Epoxidation of unsaturated bonds (if present) |
-
Mechanistic Insight : Oxidation of the quinoline nitrogen generates N-oxide species, which alter electronic properties and enhance solubility. The dioxolane ring may undergo cleavage under strong oxidative conditions, yielding ketones or carboxylic acids depending on substituents .
Reduction Reactions
Reduction targets the quinoline ring’s aromatic system or the dioxolane oxygen atoms:
| Reducing Agent | Conditions | Major Products |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or ether, reflux | Fully hydrogenated quinoline derivatives (e.g., decahydroquinoline) |
| Sodium borohydride (NaBH₄) | Methanol/water, 0–25°C | Partial reduction of imine bonds, preserving the dioxolane ring |
-
Structural Impact : Complete hydrogenation of the quinoline ring increases conformational flexibility, potentially enhancing interactions with biological targets .
Substitution Reactions
The spiro compound participates in electrophilic and nucleophilic substitutions, particularly at reactive positions on the quinoline ring:
| Reagent Type | Example Reagents | Conditions | Major Products |
|---|---|---|---|
| Halogenation | Cl₂, Br₂ (in CCl₄) | UV light, 25°C | 3-Chloro or 3-bromo derivatives |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Nitroquinoline analogs |
-
Regioselectivity : Substitution occurs preferentially at the 3- and 5-positions of the quinoline ring due to electronic directing effects .
Ring-Opening and Rearrangement Reactions
The dioxolane ring’s stability under acidic or basic conditions enables controlled transformations:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Water, 60–80°C | Cleavage to diols and quinoline ketones |
| Basic (NaOH) | Ethanol, reflux | Formation of ethylene glycol and quinoline alcohols |
-
Applications : Ring-opening reactions provide access to linear intermediates for further functionalization.
Catalytic Transformations
Palladium-catalyzed cross-coupling reactions enable advanced derivatization:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-spiro compounds |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-alkylated derivatives |
Influence of Structural Modifications
Q & A
Q. Table 1. Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Intramolecular acyl transfer | HCOONH4/Pd/C, 80°C | 75 | |
| One-pot nitro-reduction | LiAlH4, THF, N2 | 68 | |
| Fluorination-cyclization | Selectfluor®, DCM, RT | 82 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR (400 MHz, CDCl3) | δ 4.25 (m, 2H, dioxolane OCH2) | Confirms dioxolane ring |
| <sup>13</sup>C NMR | δ 102.5 (spiro C) | Spiro carbon signature |
| IR | 1120 cm<sup>-1</sup> (C-O-C) | Validates ether linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
